molecular formula C12H12N2O3 B8809597 1-((1,3-Dioxolan-2-yl)methyl)-1,7-naphthyridin-2(1H)-one

1-((1,3-Dioxolan-2-yl)methyl)-1,7-naphthyridin-2(1H)-one

Cat. No.: B8809597
M. Wt: 232.23 g/mol
InChI Key: HOCVCHNJFXDAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1,3-Dioxolan-2-yl)methyl)-1,7-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

1-(1,3-dioxolan-2-ylmethyl)-1,7-naphthyridin-2-one

InChI

InChI=1S/C12H12N2O3/c15-11-2-1-9-3-4-13-7-10(9)14(11)8-12-16-5-6-17-12/h1-4,7,12H,5-6,8H2

InChI Key

HOCVCHNJFXDAQE-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CN2C(=O)C=CC3=C2C=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6.0 g of 1,7-naphthyridin-2(1H)-one in 60 mL of N,N-dimethylformamide, 2.5 g of 60% sodium hydride was added at room temperature, and the mixture was stirred at 50 to 60° C. for 1 hour. Thereto was added 6.4 mL of 2-bromomethyl-1,3-dioxolan, the temperature was increased to 90 to 95° C., and the reaction mixture was stirred for 2 hours 30 minutes. The temperature was further increased to 95 to 100° C., and the mixture was stirred for 4 hours. Thereto were added 0.82 g of 60% sodium hydride and 2.1 mL of 2-bromomethyl-1,3-dioxolan and the mixture was further stirred at the same temperature for 2 hours. Thereto were added 0.49 g of 60% sodium hydride and 1.3 mL of 2-bromomethyl-1,3-dioxolan and the mixture was stirred at 90 to 100° C. for 2 hours. Thereto were further added 0.49 g of 60% sodium hydride and 1.3 mL of 2-bromomethyl-1,3-dioxolan and the mixture was stirred at the same temperature for 4 hours. The reaction mixture was cooled to 5° C., and ethyl acetate and ice water were then added thereto. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined, the resultant solution was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The resultant residue was purified by flash silica gel column chromatography using gradient elution with hexane:ethyl acetate=100:0 to 0:100 and then, using gradient elution with chloroform:methanol=100:0 to 90:10 to obtain 3.1 g of 1-(1,3-dioxolan-2-ylmethyl)-1,7-naphthyridin-2(1H)-one as a brown solid.
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
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ice water
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0 (± 1) mol
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reactant
Reaction Step One
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6 g
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reactant
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2.5 g
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reactant
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60 mL
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solvent
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6.4 mL
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reactant
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0.82 g
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reactant
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2.1 mL
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reactant
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0.49 g
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reactant
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1.3 mL
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reactant
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0.49 g
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reactant
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1.3 mL
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reactant
Reaction Step Seven

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